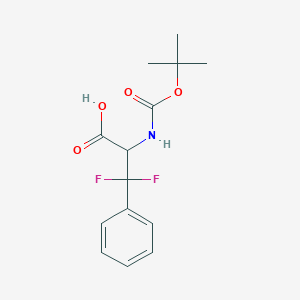![molecular formula C21H22N2O B2653566 3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide CAS No. 329778-41-8](/img/structure/B2653566.png)
3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains an indole group and a dimethylphenyl group. Indole is a bicyclic compound made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The dimethylphenyl group is a phenyl group with two methyl substituents .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-component reactions . For instance, a series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives were synthesized by the three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indole group would contribute a bicyclic structure, while the dimethylphenyl group would add further complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, indole compounds are known to participate in a variety of chemical reactions. They can act as a serotonin releasing agent and serotonin activity enhancer .Scientific Research Applications
Polymerization and Material Science
- Stereospecific Polymerization : Acrylamide derivatives like N,N-Dimethylacrylamide (DMA) have been polymerized using specific catalysts to produce polymers with narrow molecular weight distributions and varying tacticity (isotactic, syndiotactic). These polymers have potential applications in creating materials with specific mechanical and chemical properties (Kobayashi et al., 1999).
- Hydrogel Layers : Photo-cross-linkable copolymers of N-isopropylacrylamide demonstrate temperature and pH-responsive behaviors. These materials have applications in drug delivery systems and as sensors due to their responsive nature to environmental changes (Harmon et al., 2003).
Biochemical Applications
- Protein Fluorescence Quenching : Acrylamide is an efficient quencher of tryptophanyl fluorescence, providing a method to study protein conformation and exposure of tryptophan residues. This technique is useful in understanding protein structure and dynamics (Eftink & Ghiron, 1976).
Catalysis and Chemical Synthesis
- Metal Catalyst Supports : Microporous poly-acrylamide resins have been developed as supports for metal catalysts, showing high affinity to protonic solvents and uniform distribution of metal throughout the resin particles. These materials are used in catalytic processes for chemical synthesis (Králik et al., 1995).
Environmental and Analytical Chemistry
- Detection of Tritium-labelled Proteins and Nucleic Acids : A method utilizing acrylamide gels and scintillation autography for detecting tritium in polyacrylamide gels provides a sensitive technique for analyzing tritium-labelled biomolecules (Bonner & Laskey, 1974).
Future Directions
properties
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-15-7-8-17(16(2)13-15)9-10-21(24)22-12-11-18-14-23-20-6-4-3-5-19(18)20/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHWSKDJNXJDIB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653484.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2653485.png)

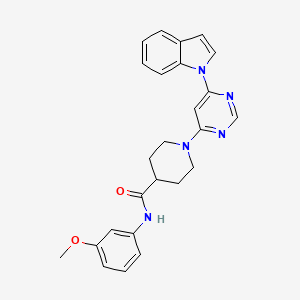
![2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2653491.png)
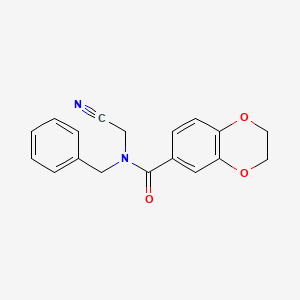
![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)
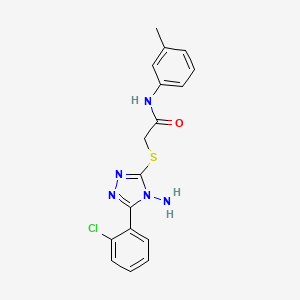
![8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2653498.png)
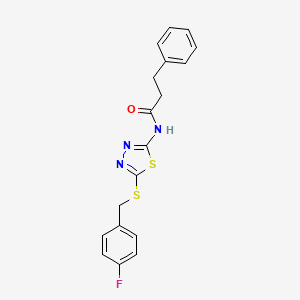
![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)


